DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR
CAS No.: 123013-10-5
Cat. No.: VC0038384
Molecular Formula: C25H36O2
Molecular Weight: 368.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 123013-10-5 |
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Molecular Formula | C25H36O2 |
Molecular Weight | 368.6 g/mol |
IUPAC Name | (1S,3E,4R)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
Standard InChI | InChI=1S/C25H36O2/c1-22(2,3)18-13-15(14-19(20(18)26)23(4,5)6)12-16-17-10-11-25(9,21(16)27)24(17,7)8/h12-14,17,26H,10-11H2,1-9H3/b16-12+/t17-,25+/m0/s1 |
Standard InChI Key | AYNVFOYKBKUQQR-KMJWFZQASA-N |
Isomeric SMILES | C[C@]12CC[C@H](C1(C)C)/C(=C\C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)/C2=O |
Canonical SMILES | CC1(C2CCC1(C(=O)C2=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C)C |
Introduction
Chemical Identity and Structure
Nomenclature and Identifiers
DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR is identified through multiple systematic and commercial names within scientific and industrial contexts. The compound's formal chemical name is Bicyclo[2.2.1]heptan-2-one, 3-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-1,7,7-trimethyl-, with the IUPAC name being (1S,3E,4R)-3-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one . Commercially, it is recognized under the trade name Mexoryl SAD, which is trademarked by Chimex, a division of L'Oréal . The key identifiers for this compound are presented in Table 1.
Table 1: Chemical Identifiers of DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR
Identifier Type | Value |
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CAS Number | 123013-10-5 (Deprecated: 153322-02-2) |
Molecular Formula | C₂₅H₃₆O₂ |
Molecular Weight | 368.55 g/mol |
InChIKey | AYNVFOYKBKUQQR-KMJWFZQASA-N |
UNII | F9JTI39APT |
Molecular Structure and Properties
The molecular structure of DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR features a hydroxybenzylidene moiety attached to a camphor backbone, creating a unique configuration that enables its robust UV-absorbing capabilities . The compound contains two key functional groups: a hydroxyl group that contributes to its antioxidant properties and a carbonyl group that plays a role in its UV absorption mechanism. The presence of two tert-butyl groups provides stability to the molecule and influences its solubility characteristics .
Computationally derived properties indicate that the compound has a high lipophilicity with an XLogP3 value of 7.1, suggesting strong affinity for lipid-rich environments like the skin's lipid matrix . The molecule contains one hydrogen bond donor and two hydrogen bond acceptors, which influence its interactions with biological systems and formulation matrices .
Physical and Chemical Characteristics
DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR exists as a solid at standard conditions with specific physical and chemical properties that influence its processing, formulation, and stability characteristics . These properties are summarized in Table 2.
Table 2: Physical and Chemical Properties of DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR
Functional Properties
UV Protection Mechanism
DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR functions primarily as a UV filter, capable of absorbing both UVA and UVB radiation . The compound's chemical structure, particularly its conjugated system incorporating the hydroxybenzylidene group attached to the camphor backbone, enables effective absorption of ultraviolet radiation across a broad spectrum. When the molecule absorbs UV photons, it undergoes electronic transitions that convert harmful UV energy into harmless thermal energy, thereby protecting both skin tissue and formulation ingredients from photodamage .
Photoprotective Properties
Research demonstrates that DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR provides significant photoprotection, effectively shielding the skin from harmful effects of both UVA and UVB radiation . This broad-spectrum protection is particularly valuable since UVA radiation penetrates deeper into the skin and contributes significantly to photoaging, while UVB radiation primarily affects the epidermis and is responsible for sunburn .
The photoprotective benefits extend to several clinically relevant outcomes:
Other Notable Properties
Beyond its primary function as a UV filter, DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR demonstrates notable antioxidant properties . This dual functionality enhances its value in cosmetic formulations, as it can simultaneously protect against direct UV damage and neutralize reactive oxygen species generated during UV exposure. Additionally, the compound exhibits excellent dispersing abilities, which contributes to improved formulation stability and performance .
Applications and Uses
Cosmetic Applications
The predominant application of DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR is in sunscreen formulations, where it serves as an effective UV filter . Its inclusion in cosmetic products is strategic due to several advantageous characteristics:
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Broad-spectrum protection against both UVA and UVB radiation
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Compatibility with other cosmetic ingredients, particularly when paired with other sunscreens, antioxidants like Vitamin C, and moisturizers
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Formulation versatility across various product types, including creams, lotions, and sprays
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Contribution to product stability through its UV-absorbing capacity, which helps prevent photodegradation of other ingredients
In cosmetic applications, the compound is typically recommended for daytime use, especially when exposure to sunlight is anticipated . Its effectiveness in preventing premature skin aging makes it particularly valuable in anti-aging formulations.
Other Industrial Applications
Beyond cosmetics, DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR finds utility as an antioxidant in various industrial applications . Its ability to neutralize free radicals and prevent oxidative degradation makes it useful in formulations where stability against oxidation is critical. The compound's UV-absorbing properties also make it suitable for inclusion in materials requiring protection from photodegradation, such as polymers and coatings .
Environmental Considerations
Environmental assessments indicate that DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR may be hazardous to the environment, with particular concern for aquatic ecosystems . While the compound is biodegradable, suggesting limited long-term persistence, special attention should be given to preventing its release into water bodies. This environmental profile necessitates responsible manufacturing, formulation, and disposal practices to minimize ecological impact .
Comparative Analysis
Comparison with Other UV Filters
DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR belongs to a broader family of UV filters, each with distinct properties and efficacy profiles. Several compounds share structural or functional similarities, including other members of the Mexoryl family . Table 4 presents a comparison with common alternative UV filters.
Table 4: Comparative Analysis of DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR and Alternative UV Filters
Advantages and Limitations
DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR offers distinct advantages in UV protection applications, particularly its dual functionality as both a UV absorber and an antioxidant . This combination provides enhanced photoprotection through complementary mechanisms: direct absorption of UV radiation and neutralization of UV-induced free radicals. Additionally, the compound's effectiveness against both UVA and UVB radiation makes it valuable for comprehensive sun protection .
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Regulatory restrictions in key markets, particularly the United States, limiting its global applicability
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Potential for skin and eye irritation, necessitating careful formulation and concentration control
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Environmental concerns related to potential aquatic toxicity
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Limited water solubility, which may present formulation challenges in certain applications
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